molecular formula C10H10BrNO2 B1377331 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1376284-55-7

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1377331
CAS No.: 1376284-55-7
M. Wt: 256.1 g/mol
InChI Key: AHCXBRLGNAUEBO-UHFFFAOYSA-N
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Description

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 7th positions on the benzoxazine ring. It is a white to off-white powder with a molecular weight of 256.1 g/mol .

Biochemical Analysis

Biochemical Properties

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression. These findings are crucial for determining the compound’s potential for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic. These studies are essential for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit specific enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions are critical for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-dimethylphenol with bromine to introduce the bromine atom at the 6th position. This is followed by the reaction with an appropriate amine and a carbonyl source to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the two methyl groups can affect its binding affinity to molecular targets and its overall stability .

Properties

IUPAC Name

6-bromo-2,7-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-5-3-9-8(4-7(5)11)12-10(13)6(2)14-9/h3-4,6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCXBRLGNAUEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376284-55-7
Record name 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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